molecular formula C7H7BrClF2N B13446479 4-bromo-2,3-difluoro-N-methylaniline hydrochloride

4-bromo-2,3-difluoro-N-methylaniline hydrochloride

Cat. No.: B13446479
M. Wt: 258.49 g/mol
InChI Key: COZYLVLRVIBBRZ-UHFFFAOYSA-N
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Description

4-bromo-2,3-difluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, fluorine, and methyl groups attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-difluoro-N-methylaniline hydrochloride typically involves multiple steps, starting with the halogenation of aniline derivatives. A common method includes:

    Halogenation: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The resulting difluorobromoaniline is methylated using methyl iodide or dimethyl sulfate in the presence of a base.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2,3-difluoro-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-difluoro-N-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoroaniline
  • 2,3-difluoroaniline
  • 4-bromo-3-methylaniline

Uniqueness

4-bromo-2,3-difluoro-N-methylaniline hydrochloride is unique due to the combination of bromine, fluorine, and methyl groups on the aniline ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.49 g/mol

IUPAC Name

4-bromo-2,3-difluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3,11H,1H3;1H

InChI Key

COZYLVLRVIBBRZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)F)F.Cl

Origin of Product

United States

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